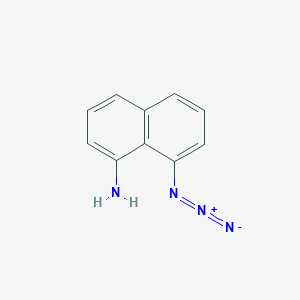
1-Naphthalenamine, 8-azido-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenamine, 8-azido- is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Naphthalenamine, 8-azido- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenamine, 8-azido- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Applications
1-Naphthalenamine, 8-azido- serves as an important intermediate in organic synthesis. Its azide functional group allows for the introduction of various functional groups through click chemistry, particularly the Huisgen cycloaddition reaction. This reaction has been widely utilized for synthesizing diverse compounds, including pharmaceuticals and biologically active molecules.
Table 1: Synthesis Applications of 1-Naphthalenamine, 8-azido-
Biological Activities
The biological activities of derivatives related to 1-naphthalenamine have been extensively studied. These compounds exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Anticancer Activity
Research indicates that 1-naphthalenamine derivatives can inhibit various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate significant cytotoxicity against lung cancer cells, highlighting their potential as therapeutic agents .
Table 2: Biological Activities of 1-Naphthalenamine Derivatives
Case Studies
Several case studies illustrate the practical applications of 1-naphthalenamine, 8-azido- in research:
- Synthesis of Triazole Derivatives : A study utilized 1-naphthalenamine, 8-azido- to synthesize a series of triazole derivatives that exhibited promising antitumor activity. The synthesized compounds were evaluated for their ability to inhibit cancer cell proliferation .
- Copper-Catalyzed Reactions : In another investigation, a copper-mediated reaction involving naphthylamines led to the formation of biaryl compounds with potential applications in materials science and medicinal chemistry .
- Fluorescent Probes : The azide functionality has been employed to create fluorescent probes for biological imaging applications. These probes allow for tracking cellular processes and could enhance the understanding of disease mechanisms .
Eigenschaften
CAS-Nummer |
2112-98-3 |
|---|---|
Molekularformel |
C10H8N4 |
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
8-azidonaphthalen-1-amine |
InChI |
InChI=1S/C10H8N4/c11-8-5-1-3-7-4-2-6-9(10(7)8)13-14-12/h1-6H,11H2 |
InChI-Schlüssel |
CJSDHUZPFFYHDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)C(=CC=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















